N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide is a fluorinated benzamide derivative with a cyclopropylcarbamoylmethyl substituent at the 4-position of the benzamide moiety. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide has been studied for its potential application in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory, anti-cancer, and antioxidant properties. In addition, it has been found to have neuroprotective effects and to be a potent inhibitor of the enzyme aromatase, which is involved in the production of estrogen.
Mechanism of Action
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide has been found to exert its biological activity through multiple mechanisms. It has been shown to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme aromatase, which is involved in the production of estrogen. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Advantages and Limitations for Lab Experiments
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide has several advantages when used in laboratory experiments. It has been found to be a potent inhibitor of the enzyme aromatase, which is involved in the production of estrogen. In addition, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Furthermore, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
However, there are some limitations associated with the use of this compound in laboratory experiments. The compound is not readily available and can be expensive to purchase. In addition, the compound is unstable in aqueous solutions and can degrade over time.
Future Directions
There are a number of potential future directions for the use of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide. These include further research into the compound’s potential therapeutic applications, such as its potential use in the treatment of cancer, inflammation, and neurological disorders. In addition, further research into the compound’s mechanism of action and biochemical and physiological effects could help to identify new potential therapeutic applications. Furthermore, research into the compound’s stability in aqueous solutions could help to develop more stable formulations. Finally, research into the compound’s pharmacokinetic and pharmacodynamic properties could help to optimize its therapeutic efficacy.
Synthesis Methods
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-fluorobenzamide can be synthesized using a two-step synthesis method. The first step involves the condensation of 4-fluorobenzaldehyde with cyclopropylcarbamoylmethyl bromide in the presence of sodium hydroxide to form the cyclopropylcarbamoylmethyl-4-fluorobenzamide. The second step involves the reaction of the cyclopropylcarbamoylmethyl-4-fluorobenzamide with N-methyl-2-pyrrolidone in the presence of potassium carbonate to yield the desired product.
properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-14-5-3-13(4-6-14)18(23)21-16-7-1-12(2-8-16)11-17(22)20-15-9-10-15/h1-8,15H,9-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVFPIACACSJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.